molecular formula C18H13Cl2N B14709802 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline CAS No. 20440-96-4

4-Chloro-N-(4-chlorophenyl)-N-phenylaniline

Cat. No.: B14709802
CAS No.: 20440-96-4
M. Wt: 314.2 g/mol
InChI Key: WRGARJNIJQWVLC-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorophenyl)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms attached to the phenyl rings and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde under specific conditions. One common method is the reductive amination process, where the imine intermediate is reduced to form the desired secondary amine. Sodium borohydride (NaBH₄) is often used as the reducing agent due to its high selectivity and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process generally includes the use of triethylamine as an acid-binding agent and inert solvents to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-chlorophenyl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinone imines, and secondary amines. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

4-Chloro-N-(4-chlorophenyl)-N-phenylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl rings. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

20440-96-4

Molecular Formula

C18H13Cl2N

Molecular Weight

314.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N-phenylaniline

InChI

InChI=1S/C18H13Cl2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H

InChI Key

WRGARJNIJQWVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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